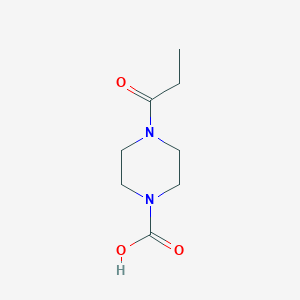

4-Propanoylpiperazine-1-carboxylic acid

CAS No.: 872829-46-4

Cat. No.: VC18689899

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872829-46-4 |

|---|---|

| Molecular Formula | C8H14N2O3 |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 4-propanoylpiperazine-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H14N2O3/c1-2-7(11)9-3-5-10(6-4-9)8(12)13/h2-6H2,1H3,(H,12,13) |

| Standard InChI Key | DVKIKORAOSMAAM-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)N1CCN(CC1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-propanoylpiperazine-1-carboxylic acid is C₈H₁₄N₂O₃, with a molecular weight of 186.21 g/mol. The piperazine core adopts a chair conformation, while the propanoyl and carboxylic acid groups introduce steric and electronic modifications that influence its reactivity and binding affinity. Key structural features include:

-

Piperazine ring: Provides a rigid scaffold for functional group attachment.

-

Propanoyl group (CH₂CH₂CO): Enhances lipophilicity and potential for hydrophobic interactions.

-

Carboxylic acid (COOH): Facilitates hydrogen bonding and salt formation, improving solubility .

Physical and Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 221–224°C (dec.) | |

| Solubility | Slightly soluble in water (9.6 μM) | |

| LogP (Partition Coefficient) | 0.0089 | |

| Stability | Stable under inert conditions |

The carboxylic acid group confers moderate aqueous solubility, while the propanoyl moiety increases membrane permeability. The compound’s pKa values (estimated 3.1 for COOH and 8.9 for piperazine N) suggest ionization-dependent bioavailability .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Acylation of Piperazine: Reacting piperazine with propanoyl chloride in the presence of a base (e.g., triethylamine) yields 4-propanoylpiperazine.

-

Carboxylic Acid Introduction: Oxidation or hydrolysis of a precursor (e.g., nitrile or ester) introduces the carboxylic acid group. For example, treating 4-propanoylpiperazine-1-carbonitrile with hydrochloric acid under reflux produces the target compound.

Structural Modifications

Derivatives are synthesized to enhance bioactivity or solubility:

-

Amides: Replacing the carboxylic acid with amide groups improves metabolic stability (e.g., 4-propanoylpiperazine-1-carboxamide) .

-

Ester Prodrugs: Methyl or benzyl esters increase oral bioavailability .

-

Metal Complexes: Coordination with transition metals (e.g., Cu²⁺) augments antimicrobial properties .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Effects

4-Propanoylpiperazine-1-carboxylic acid derivatives exhibit broad-spectrum activity:

-

Antibacterial: MIC values of 8–64 µg/mL against ESKAPE pathogens (e.g., MRSA, Enterococcus faecalis) .

-

Antifungal: Inhibits Candida auris at 0.5–64 µg/mL, likely via disruption of cell membrane integrity .

Kinase and Receptor Modulation

-

PKB/Akt Inhibition: Piperazine-containing analogs (e.g., CCT128930) inhibit PKBβ with IC₅₀ = 1–10 nM, showing promise in oncology .

-

Wnt/β-catenin Disruption: Derivatives like ZW4864 block protein-protein interactions (Kᵢ = 0.76 µM), suppressing oncogenic signaling .

Applications in Medicinal Chemistry

Pharmacokinetic Optimization

The compound’s balance of hydrophilicity (carboxylic acid) and lipophilicity (propanoyl) makes it a favored scaffold for:

Targeted Drug Design

-

Anticancer Agents: Conjugation with cytotoxic moieties (e.g., platinum complexes) enhances tumor selectivity .

-

Antithrombotics: Phosphonic acid derivatives act as P2Y₁₂ receptor antagonists (IC₅₀ = 10–100 nM) .

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H NMR (CDCl₃) signals at δ 2.45–3.80 ppm (piperazine protons), δ 1.15 ppm (propanoyl CH₃) .

-

IR: Peaks at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (COOH broad band) .

-

X-ray Crystallography: Confirms chair conformation of the piperazine ring and planar carboxylic acid group.

Chromatographic Profiling

Recent Advances and Future Directions

Antimalarial Drug Development

Lactam-truncated analogs of 4-propanoylpiperazine-1-carboxylic acid show retained efficacy against PfATP4-mutant strains, with improved metabolic stability (CLᵢₙₜ = 7.7–23 µL/min/10⁶ cells) .

Photoredox Catalysis in Synthesis

Novel methods using decatungstate and nickel catalysts enable C–H functionalization of piperazine cores, facilitating rapid diversification (yields = 30–48%) .

Solid-State Formulations

Crystalline hydrochloride salts (e.g., COMPOUND HCl) enhance solubility and shelf-life, with pharmacokinetic profiles suitable for once-daily dosing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume